N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine
Overview
Description
N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine is a complex organic compound with a unique structure that combines several functional groups This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Core Structure: The initial step involves the formation of the core structure, which can be achieved through a Friedel-Crafts acylation reaction. This reaction introduces the phenyl and methoxycarbonyl groups onto a suitable aromatic precursor.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Amine Functionalization: The final step involves the introduction of the N,N-diisopropylamine group. This can be achieved through a reductive amination reaction, where the intermediate ketone or aldehyde is reacted with diisopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness of the reagents, and the scalability of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
Chemistry
In chemistry, N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the amine group suggests that it could interact with biological receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-3-phenyl-propylamine: Lacks the methoxycarbonyl and hydroxyl groups, making it less versatile in terms of reactivity.
N,N-Diisopropyl-3-(2-hydroxyphenyl)-3-phenyl-propylamine:
N,N-Diisopropyl-3-[(5-methoxycarbonyl)-phenyl]-3-phenyl-propylamine: Lacks the hydroxyl group, which can influence its reactivity and interactions.
Uniqueness
N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine is unique due to the combination of its functional groups
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of scientific research, from organic synthesis to potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPCBEFVTNSDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151459 | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214601-16-8 | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214601-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.